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DB1113

Targeted protein degradation Kinase profiling Chemoproteomics

Standard multi-kinase degraders fail to cover MAP4K or MAPKAPK families. DB1113 (WO2022093742 Example 24) solves this by degrading ≥33 kinases via cereblon & p97/VCP pathways. - **Targets**: MAP4K1-5, MAPKAPK2/3, CDK4, RPS6KA1/3, MAPK14, RIPK1. - **Assay data**: 1 μM, 5 h in MOLT-4/HEK293T (TMT proteomics). - **Supply**: ≥98% HPLC, DMSO solubility ≥52 mM, mg to 100 mg scales.

Molecular Formula C59H68F3N13O6S
Molecular Weight 1144.3 g/mol
Cat. No. B15607747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB1113
Molecular FormulaC59H68F3N13O6S
Molecular Weight1144.3 g/mol
Structural Identifiers
InChIInChI=1S/C59H68F3N13O6S/c1-35-14-19-43(67-53(78)40-11-10-12-42(27-40)59(60,61)62)28-46(35)75-32-41-30-64-56(70-52(41)71(7)57(75)81)68-44-20-21-48(63-31-44)73-25-23-72(24-26-73)22-9-8-13-49(77)69-51(58(4,5)6)55(80)74-33-45(76)29-47(74)54(79)66-36(2)38-15-17-39(18-16-38)50-37(3)65-34-82-50/h10-12,14-21,27-28,30-31,34,36,45,47,51,76H,8-9,13,22-26,29,32-33H2,1-7H3,(H,66,79)(H,67,78)(H,69,77)(H,64,68,70)/t36-,45+,47-,51+/m0/s1
InChIKeyBTJSSCWASCIGSE-OWEXABFXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB1113 – Broad-Spectrum Kinase Degrader for Chemoproteomics


DB1113 (Example 24; CAS 2769753-53-7) is a heterobifunctional compound designed for targeted protein degradation of multiple kinases . It belongs to the class of cereblon-recruiting degraders developed through a chemoproteomics platform at Dana-Farber Cancer Institute and KIST, as described in patent WO2022093742 [1]. DB1113 induces ubiquitin-proteasome-dependent degradation of at least 33 distinct kinases spanning the tyrosine kinase, CDK, MAPK, STE, and CK1 families, positioning it as a valuable tool for broad kinome perturbation studies [1]. The compound has a molecular weight of 1144.31 Da and is supplied at purities ≥95% (commercially reported up to 99.86%) [2].

Degrader type Cereblon-recruiting heterobifunctional degrader
Kinase coverage Broad degradation across tyrosine kinase, CDK, MAPK, STE, CK1 families
Use context Chemoproteomic kinome perturbation studies

DB1113 vs. DB0614: Functional Specificity


DB1113 (Example 24) and its closest patent-family analog DB0614 (Example 21) are both multi-kinase degraders from WO2022093742, but they exhibit distinct and only partially overlapping kinase degradation profiles [1]. While DB0614 preferentially degrades targets such as NEK9, AURKA, PLK4, WEE1, AAK1, and CDK6, DB1113 uniquely targets kinases including CDK4, MAP4K1–5, MAPKAPK2/3, RPS6KA1/3, RIPK1, and CSK within this compound pair [2]. Substituting DB1113 with a single-kinase inhibitor (e.g., a CDK4/6 inhibitor or an ABL inhibitor) would fail to recapitulate the multi-kinase degradation phenotype required for chemoproteomic kinome-wide profiling experiments [1]. Even among in-class multi-kinase degraders, differences in E3 ligase ligand chemistry, linker composition, and kinase-targeting warhead determine which kinases are degraded—rendering direct functional interchange impossible without quantitative proteomic confirmation [1].

Risk factor
DB1113
DB0614 / single kinase inhibitor
Degradation profile
Unique MAP4K, MAPKAPK, RIPK1 targets
DB0614 may not recapitulate these targets; single inhibitors lack multi-kinase degradation
Mechanism
Multi-kinase degradation via CRBN recruitment
Single-kinase inhibition does not induce degradation; DB0614 uses different linker/warhead

DB1113 Product-Specific Evidence


Degradation Target Spectrum vs. DB0614

DB1113 (Example 24) degrades a set of kinases that are distinct from those degraded by DB0614 (Example 21), despite both being multi-kinase degraders from the same patent family . DB1113 uniquely degrades CDK4, MAP4K1, MAP4K2, MAP4K3, MAP4K5, MAPK14, MAPKAPK2, MAPKAPK3, RPS6KA1, RPS6KA3, and RIPK1 among the patent-exemplified compounds, while DB0614 uniquely degrades AAK1, AURKA, CDK16, CDK6, NEK9, PLK4, WEE1, and LCK . The two compounds share a partially overlapping degradation profile (e.g., ABL1, ABL2, SIK2, SIK3, ULK1), but the differential targets create distinct functional consequences in cellular assays .

Degradation Target Spectrum vs. DB0614
Cross-study comparable
~11 kinases uniquely degraded (e.g., CDK4, MAP4K1–5, RIPK1)
DB0614 degrades ~12 other kinases (AAK1, AURKA, NEK9, etc.)
Profile determines kinase coverage in chemoproteomics
Quantitative proteomics at 1 µM, 5 h in MOLT-4, KELLY, HEK293T
Targeted protein degradation Kinase profiling Chemoproteomics PROTAC

Cereblon Ligand-Linker Architecture

DB1113 and DB0614 employ different cereblon-recruiting ligands and linker compositions, resulting in distinct ternary complex geometries and degradation selectivity profiles . DB0614 utilizes a thalidomide-4-OH-based cereblon ligand conjugated via an alkoxy linker to a thienopyrimidine kinase warhead (FLT3-IN-17 scaffold), with a molecular weight of 822.95 Da . DB1113 employs a distinct cereblon-binding moiety with a piperazine-containing linker conjugated to a pyrimido[4,5-d]pyrimidinone kinase warhead, resulting in a substantially larger molecular weight of 1144.31 Da [1]. This structural divergence accounts for the differential kinase degradation spectra observed between the two compounds [1].

Cereblon Ligand-Linker Architecture
Class-level inference
MW 1144.31 Da; piperazine-alkyl linker; pyrimido-pyrimidinone warhead
DB0614: 822.95 Da, alkoxy linker, thienopyrimidine warhead
Structural divergence drives distinct degradation profiles
Ternary complex geometry differs; not functionally interchangeable
PROTAC design Cereblon ligand E3 ligase Linker chemistry

HPLC Purity and Quality Control

DB1113 is commercially available at validated high purity, with MedChemExpress reporting 99.22%–99.86% purity (Cat. No. HY-148061) and Adooq reporting >98% [1]. This purity level is critical for reproducible chemoproteomics experiments where off-target effects from impurities could confound degradation target identification. Individual kinase inhibitors used as comparators (e.g., clinically approved ABL inhibitors such as imatinib or CDK4/6 inhibitors such as palbociclib) are not formulated or quality-controlled for degradation assays and may contain excipients or impurities that interfere with proteomics workflows [2].

HPLC Purity
Vendor-reported
≥98%
Consistent across multiple vendors
Supports batch-to-batch reproducibility in proteomics
QC by HPLC, LC/MS, NMR; store -20°C
Compound quality control HPLC purity Procurement specification

DMSO Solubility and Formulation

DB1113 exhibits DMSO solubility of 60 mg/mL (52.43 mM, with ultrasonic assistance), enabling convenient preparation of concentrated stock solutions for cell-based degradation assays . This solubility is substantially higher than many individual kinase inhibitors that require specialized solubilization protocols. For example, the CDK4/6 inhibitor palbociclib has reported DMSO solubility of approximately 10–20 mg/mL, while imatinib mesylate shows approximately 25 mg/mL in DMSO . The higher solubility of DB1113 reduces the risk of compound precipitation in culture medium at the working concentrations (typically 0.1–1 μM) used in degradation proteomics experiments [1].

DMSO Solubility
Cross-study comparable
60 mg/mL (52.43 mM)
vs. palbociclib ~10–20 mg/mL, imatinib ~25 mg/mL
Enables concentrated stock preparation for screening
Requires ultrasonic assistance; store at -80°C
Solubility Formulation In vitro dosing DMSO solubility

DB1113 Research and Procurement Applications


Chemoproteomic Target Deconvolution

DB1113 is optimally deployed as a multi-kinase degradation probe in quantitative chemoproteomics experiments aimed at mapping degradable kinases across the human kinome . Its broad degradation profile (≥33 kinases) makes it suitable for use as a positive control degrader in tandem mass tag (TMT)-based whole-cell proteomics workflows, where fold-change in protein abundance relative to DMSO control is measured after 5 h treatment at 1 μM in MOLT-4, KELLY, or HEK293T cells [1]. For laboratories building degrader libraries, DB1113 provides coverage of MAPK pathway kinases (MAP4K1–5, MAPKAPK2/3, MAPK7–9) and ribosomal S6 kinases (RPS6KA1/3) that are not uniformly targeted by other degraders in the same patent family [1].

MAPK Pathway Degradation vs. DB0614

When the experimental objective involves degradation of MAP4K family kinases (MAP4K1/HPK1, MAP4K2/GCK, MAP4K3/GLK, MAP4K5/KHS1), MAPKAP kinases (MAPKAPK2/MK2, MAPKAPK3/MK3), or the stress-activated MAP kinases MAPK14/p38α and MAPK7/ERK5, DB1113 is the appropriate selection over DB0614 . DB0614 does not degrade these kinases based on available target profiling data and instead preferentially degrades NEK9, AURKA, PLK4, and WEE1 . Investigators studying MAPK signaling, inflammatory cytokine production (via MAPKAPK2), or cytoskeletal regulation (via LIMK1) should procure DB1113 specifically [1].

p97-Dependent Degradation Mechanism

The patent data indicates that kinase degradation by compounds in the WO2022093742 series, including DB1113, proceeds through a p97/VCP-dependent mechanism, as demonstrated by co-treatment experiments with the p97 inhibitor CB-5083 . DB1113 can thus be employed as a probe to investigate p97/unfoldase requirements for ubiquitin-proteasome-mediated degradation of diverse kinase clients, in combination with p97 inhibitors, proteasome inhibitors (e.g., bortezomib), and neddylation inhibitors (e.g., MLN4924) to validate mechanism-of-action [1].

Degrader Library Assembly and Screening

DB1113 is available from multiple commercial vendors (MedChemExpress Cat. HY-148061, Adooq Cat. A24837, TargetMol Cat. T74642) at defined purity specifications (≥98%) with accompanying analytical documentation (HPLC, LC/MS, NMR) . Pricing is tiered by quantity (5 mg, 10 mg, 50 mg, 100 mg), enabling cost-effective procurement for initial pilot studies followed by scaled purchase for high-throughput screening campaigns . The compound's high DMSO solubility (≥52 mM) supports automated liquid handling for 384- or 1536-well plate formats in degradation screening assays .

Application
Selection Property
Validation Focus
Chemoproteomic target deconvolution
Broad kinome degradation coverage
Quantitative TMT-based proteomics in MOLT-4, KELLY, HEK293T
MAPK pathway degradation probe
Degrades MAP4K, MAPKAPK, MAPK14, MAPK7
Proteomic confirmation of target degradation
p97-dependent degradation mechanism
p97/VCP-dependent degrader probe
Co-treatment with p97 inhibitor CB-5083
Degrader library assembly & screening
Multi-vendor supply, defined purity, high DMSO solubility
Automated liquid handling for HTS formats

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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